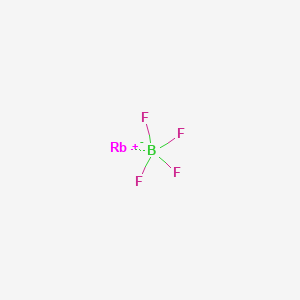

Rubidium tetrafluoroborate

Description

Properties

IUPAC Name |

rubidium(1+);tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Rb/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERZTPVDEIGCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940422 | |

| Record name | Rubidium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18909-68-7 | |

| Record name | Borate(1-), tetrafluoro-, rubidium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18909-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubidium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubidium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Rubidium Tetrafluoroborate (RbBF₄)

This guide provides a comprehensive technical overview of the synthesis, characterization, and crystal structure analysis of rubidium tetrafluoroborate (RbBF₄). It is intended for researchers, materials scientists, and professionals in drug development who require a deep understanding of crystallographic principles and their practical application in characterizing inorganic salts. This document emphasizes the rationale behind experimental methodologies, ensuring a robust and self-validating approach to structural analysis.

Introduction: The Significance of Structural Elucidation

This compound is an inorganic salt that crystallizes in a well-defined orthorhombic structure at ambient conditions.[1][2] The precise arrangement of rubidium cations (Rb⁺) and tetrafluoroborate anions (BF₄⁻) dictates its physical and chemical properties. Understanding this three-dimensional structure is paramount for applications ranging from materials science to its use as a non-coordinating salt in chemical reactions.[3]

The analysis of its crystal structure serves as an exemplary case study for the application of fundamental crystallographic techniques. This guide will detail the synthesis of high-quality crystals, their analysis via single-crystal and powder X-ray diffraction, and complementary characterization through vibrational spectroscopy.

Synthesis of High-Purity this compound Crystals

The foundation of accurate crystal structure analysis lies in the synthesis of high-quality, single-phase crystalline material. The primary method for preparing RbBF₄, as established by early seminal work, involves the reaction of rubidium salts with a source of tetrafluoroboric acid.[3]

Experimental Protocol: Aqueous Solution Crystallization

This protocol is adapted from the established method for producing crystalline RbBF₄ suitable for diffraction studies.[3]

Objective: To synthesize single crystals of this compound via slow evaporation from an aqueous hydrofluoric acid solution.

Materials:

-

Rubidium Chloride (RbCl)

-

Boric Acid (H₃BO₃)

-

45% Hydrofluoric Acid (HF)

-

Deionized Water

-

Plastic or Teflon beakers (glassware will be etched by HF)

Procedure:

-

In a fume hood, dissolve equivalent quantities of rubidium chloride and boric acid in a 45% hydrofluoric acid solution within a Teflon beaker. The reaction forms tetrafluoroboric acid in situ, which then reacts with the rubidium salt.

-

Gently heat the solution to ensure complete dissolution of the reactants.

-

Allow the solution to cool slowly to room temperature. This initial cooling may produce a fine crystalline powder.

-

To obtain larger single crystals suitable for single-crystal X-ray diffraction, recrystallization is necessary. Isolate the initial product and redissolve it in a minimal amount of hot deionized water.

-

Cover the beaker with a perforated film to allow for slow evaporation of the solvent at a constant temperature (e.g., in a temperature-controlled oven or desiccator at room temperature).

-

Over several days to weeks, well-formed, orthorhombic crystals of RbBF₄ will precipitate.[1]

Causality and Self-Validation:

-

Choice of Acid: Hydrofluoric acid is essential as it provides the fluoride ions necessary to form the stable tetrafluoroborate anion (BF₄⁻) from boric acid.

-

Slow Evaporation: The slow rate of solvent removal is critical. It ensures that crystal nucleation is controlled, and growth occurs layer-by-layer on existing nuclei, leading to larger, more ordered single crystals with fewer defects. Fast evaporation would lead to rapid precipitation and the formation of a microcrystalline powder.

-

Material Purity: The purity of the final crystals can be initially assessed by their morphology and transparency. For validation, powder X-ray diffraction (PXRD) should be performed on a ground sample of the crystals to confirm the presence of a single phase, matching the known diffraction pattern for RbBF₄.

Core Analytical Technique: X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid.[4] By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal, a three-dimensional model of the structure can be constructed.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most precise and unambiguous determination of a crystal structure, yielding atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.[5][6]

-

Crystal Selection: A suitable crystal (typically 0.1-0.3 mm in all dimensions) with sharp edges and no visible cracks is selected under a polarizing microscope.

-

Mounting: The crystal is affixed to a glass fiber or a loop using cryo-oil and mounted on a goniometer head.

-

Data Collection: The goniometer is placed on the diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and improve diffraction quality. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[5] The crystal is rotated through a series of angles, and a series of diffraction images are collected on a CCD or CMOS detector.[7]

-

Data Reduction: The raw images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz-polarization. This yields a list of reflections with their Miller indices (hkl) and intensities.

-

Structure Solution and Refinement:

-

Solution: The "phase problem" is solved using direct methods or Patterson functions to generate an initial model of the atomic positions.

-

Refinement: This initial model is refined against the experimental data using a least-squares method. Atomic positions, site occupancies, and anisotropic displacement parameters are adjusted to minimize the difference between the calculated and observed diffraction intensities. The quality of the fit is monitored by the R-factor (agreement index).

-

Powder X-ray Diffraction (PXRD)

PXRD is a rapid technique used for phase identification and for refining lattice parameters of a bulk sample.[8] It is an essential step to validate the purity of the synthesized material.

-

Sample Preparation: A small amount of the crystalline RbBF₄ is finely ground to a homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted on a flat sample holder.

-

Data Collection: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase.

-

Phase Identification: The peak positions and relative intensities are compared to a database, such as the Powder Diffraction File (PDF), to confirm the identity of the material.

-

Rietveld Refinement: For high-quality data, the entire experimental pattern can be fitted to a calculated profile based on a known structural model.[9] This allows for the precise refinement of lattice parameters and can provide information on crystallite size and strain.

-

The Crystal Structure of this compound

At room temperature, RbBF₄ is isomorphous with barium sulfate (BaSO₄) and crystallizes in the orthorhombic system.[2]

Table 1: Crystallographic Data for this compound

| Parameter | Value (Clark & Lynton, 1969)[2] |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| a (Å) | 9.079 ± 0.003 |

| b (Å) | 5.617 ± 0.002 |

| c (Å) | 7.258 ± 0.002 |

| Z (Formula units/cell) | 4 |

| Calculated Density (g/cm³) | 3.09 |

The structure consists of discrete Rb⁺ cations and BF₄⁻ anions. The boron atom is at the center of a tetrahedron of fluorine atoms. The Rb⁺ ion is coordinated by multiple fluorine atoms from neighboring tetrafluoroborate anions, creating a stable three-dimensional ionic lattice. The redetermination of the structure by Clark and Lynton provided more precise atomic parameters and bond distances than the original 1935 study.[2][3]

Complementary Analysis: Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule or crystal lattice.[10] For RbBF₄, these methods are particularly useful for confirming the presence and symmetry of the tetrafluoroborate anion.

The tetrafluoroborate anion (BF₄⁻) has tetrahedral (T_d) symmetry. Its fundamental vibrational modes are well-characterized:

Table 2: Vibrational Modes of the Tetrafluoroborate (BF₄⁻) Anion

| Mode | Symmetry | Description | Approx. Wavenumber (cm⁻¹) | Activity |

| ν₁ | A₁ | Symmetric Stretch | ~770 | Raman |

| ν₂ | E | Bending | ~350 | Raman |

| ν₃ | F₂ | Asymmetric Stretch | ~1030-1100 | IR, Raman |

| ν₄ | F₂ | Bending | ~520-530 | IR, Raman |

Note: The exact positions can vary slightly depending on the cation and the crystal lattice environment.[11][12]

Experimental Justification:

-

IR Spectroscopy: The strong absorption band (ν₃) around 1030-1100 cm⁻¹ is a key diagnostic feature for the presence of the BF₄⁻ anion.

-

Raman Spectroscopy: The very strong, sharp, and symmetric stretching band (ν₁) around 770 cm⁻¹ is often the most intense peak in the Raman spectrum and serves as an excellent confirmation of the anion's presence and integrity.[13]

-

Combined Analysis: The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes, consistent with the selection rules for a tetrahedral species. This serves as a self-validating cross-check for the composition determined by XRD.

Phase Transitions in Alkali Tetrafluoroborates

Many alkali metal tetrafluoroborates, which exist in an orthorhombic phase at room temperature, undergo a phase transition to a higher-symmetry cubic structure at elevated temperatures.[2] While a specific transition temperature for RbBF₄ is not widely reported in foundational literature, this phenomenon is characteristic of the material class.[14] Such a transition would be observable through techniques like differential scanning calorimetry (DSC) and high-temperature X-ray diffraction (HT-XRD), where the splitting of certain diffraction peaks characteristic of the orthorhombic phase would merge into single peaks corresponding to the cubic phase.[15]

Conclusion

The crystal structure analysis of this compound is a clear and instructive example of a comprehensive materials characterization workflow. The process begins with a robust and reproducible synthesis to obtain high-quality single crystals. The definitive structural elucidation is achieved through single-crystal X-ray diffraction, which provides precise atomic coordinates and defines the orthorhombic unit cell. This primary analysis is validated by powder X-ray diffraction for phase purity and complemented by vibrational spectroscopy (IR and Raman), which confirms the identity and symmetry of the constituent tetrafluoroborate anion. This multi-technique, self-validating approach ensures the scientific integrity of the structural data, providing a solid foundation for further research into the properties and applications of this compound.

References

-

Hoard, J. L., & Blair, V. (1935). The Crystal Structures of Rubidium and Ammonium Fluoborates. Journal of the American Chemical Society, 57(10), 1985-1988. [Link]

-

Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]

-

Borate(1-), tetrafluoro-, rubidium. PubChem. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. [Link]

-

Single Crystal X-ray Diffraction. University of York. [Link]

-

Single Crystal Diffraction. Bruker. [Link]

-

Clark, M. J. R., & Lynton, H. (1969). Crystal structures of potassium, ammonium, rubidium, and cesium tetrafluoborates. Canadian Journal of Chemistry, 47(14), 2579-2586. [Link]

-

What Raman spectroscopy can tell you. Renishaw. [Link]

-

Crystal data and structural refinement details. ResearchGate. [Link]

-

Vibrational spectra of NaBF4. ResearchGate. [Link]

-

Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons. National Institutes of Health. [Link]

-

BF4-. NIST Chemistry WebBook. [Link]

-

X-ray Powder Diffraction (XRD). Carleton College. [Link]

-

Recent Developments for Crystallographic Refinement of Macromolecules. Humana Press. [Link]

-

Crystal structure, properties and phase transitions of morpholinium tetrafluoroborate [C4H10NO][BF4]. ResearchGate. [Link]

-

Rubidium Crystal Structures. WebElements. [Link]

-

BF4⁻ anion Raman band variation with concentration in the (AN)n-LiBF4 electrolytes. ResearchGate. [Link]

-

X-Ray Diffraction. Chemistry LibreTexts. [Link]

-

Rubidium fluoride. WebElements. [Link]

-

Redetermination of the crystal structure of Rubidium tetrafluoridobromate(III) from single-crystal X-ray diffraction data. ResearchGate. [Link]

-

Br-Induced Suppression of Low-Temperature Phase Transitions in Mixed-Cation Mixed-Halide Perovskites. Refubium - Freie Universität Berlin. [Link]

-

Energetics, Structures, and Phase Transitions of Cubic and Orthorhombic Cesium Lead Iodide (CsPbI3) Polymorphs. PubMed. [Link]

-

Structures and phase transitions in perovskites — a group-theoretical approach. Brigham Young University. [Link]

-

Raman analysis of lithium-ion battery components Part III: Electrolytes. Pragolab. [Link]

-

IR-spectra of pure Bu4NBF4. ResearchGate. [Link]

-

Temperature Induced Monoclinic to Orthorhombic Phase Transition in Protonated ZSM-5 Zeolites with Different Si/Al Ratios. MDPI. [Link]

-

Raman Spectroscopy of Phonon States in NbTe4 and TaTe4 Quasi-1D van der Waals Crystals. NIST. [Link]

-

Tetrafluoromethane IR Spectrum. NIST Chemistry WebBook. [Link]

-

IR spectrum of (a) pure CH4 ice. ResearchGate. [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. This compound [chemister.ru]

- 3. Borate(1-), tetrafluoro-, rubidium | BF4Rb | CID 23696894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Redetermination of the crystal structure of NbF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. cristal.org [cristal.org]

- 9. Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What Raman spectroscopy can tell you [renishaw.com]

- 11. researchgate.net [researchgate.net]

- 12. BF4- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Rubidium Tetrafluoroborate: Properties, Synthesis, and Applications

Executive Summary

Rubidium Tetrafluoroborate (RbBF₄) is an inorganic salt that serves as a stable, crystalline source of the rubidium cation (Rb⁺) and the weakly coordinating tetrafluoroborate anion (BF₄⁻). Its well-defined physical properties, thermal stability, and unique chemical characteristics make it a material of significant interest in various fields, from materials science to synthetic chemistry. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, offering field-proven experimental protocols for its synthesis and analysis, and discussing its current and potential applications relevant to researchers, scientists, and professionals in drug development. We will explore the causality behind its behavior, ensuring a foundational understanding for its practical application.

Introduction: The Core Identity of this compound

This compound is a white, crystalline solid classified as an alkali metal tetrafluoroborate.[1] The compound derives its properties from the interplay between the large, highly electropositive rubidium cation and the stable, tetrahedral tetrafluoroborate anion. The Rb⁺ ion is a classic Group 1 alkali metal cation, known for its high reactivity in its elemental form and its stable +1 oxidation state in salts.[2] The BF₄⁻ anion is renowned for its low nucleophilicity and weak coordinating ability, a feature that makes it a valuable counter-ion in chemical reactions where cation reactivity is paramount.[3] Understanding this dual nature is key to leveraging RbBF₄ in advanced applications.

Physicochemical Properties: A Quantitative Overview

The physical characteristics of this compound have been well-documented, providing a solid foundation for its use in experimental settings. These properties are summarized in the table below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | RbBF₄ | [4] |

| Molecular Weight | 172.27 g/mol | [4] |

| Appearance | Orthorhombic crystals | [1] |

| Density | 2.82 g/cm³ (at 20°C) | [1] |

| Melting Point | 612 °C | [1] |

| Decomposition Temp. | 612 °C | [1] |

| Solubility in Water | 0.55 g / 100 g at 20°C1.0 g / 100 g at 100°C | [1] |

| CAS Number | 18909-68-7 | [4] |

Crystal Structure

This compound crystallizes in an orthorhombic system, which is a common arrangement for alkali tetrafluoroborates. The specific crystal structure was determined to belong to the space group P n m a. In this arrangement, each rubidium cation is coordinated by fluoride atoms from the surrounding tetrafluoroborate anions. This ionic lattice is responsible for the compound's high melting point and crystalline nature.

Caption: Simplified 2D representation of the ionic coordination environment of a Rubidium cation by surrounding Tetrafluoroborate anions.

Chemical Behavior and Stability

General Stability and Reactivity

This compound is stable under normal ambient conditions. Its stability is a direct consequence of its strong ionic lattice and the inherent stability of the BF₄⁻ anion. In solution, it acts as a simple salt, dissociating into Rb⁺ and BF₄⁻ ions.

The reactivity of elemental rubidium is exceptionally high; it reacts violently with water and vigorously with halogens.[5][6] However, in the form of the Rb⁺ cation within the tetrafluoroborate salt, this reactivity is quenched. The compound does not react with bases or, under normal conditions, with acids, though it will dissolve in them.[5] The primary reaction with strong acids would be driven by the protonation of the solvent (water) rather than a direct reaction with the salt itself.[7]

Thermal Decomposition

The thermal stability of this compound is robust, with decomposition occurring at its melting point of 612 °C.[1] This behavior is characteristic of many alkali metal tetrafluoroborates. The decomposition proceeds via the liberation of gaseous boron trifluoride (BF₃), leaving behind solid rubidium fluoride (RbF). The causality for this pathway is the high thermal stability of the resulting alkali metal halide lattice.

The expected decomposition reaction is: RbBF₄(s) → RbF(s) + BF₃(g)

This process is critical to understand for high-temperature applications, as the release of corrosive BF₃ gas must be managed.

Caption: Experimental workflow for the synthesis of this compound.

Protocol for Thermal Analysis (TGA/DSC)

Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is the ideal method to verify the thermal stability and decomposition profile of the synthesized RbBF₄. [8][9] Objective: To determine the thermal decomposition temperature and characterize the associated energetic changes of this compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried RbBF₄ sample into an alumina or platinum crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the STA instrument.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min). Causality: An inert atmosphere prevents any potential side reactions, such as oxidation, ensuring that the observed mass loss is solely due to thermal decomposition.

-

Heating Program: Equilibrate the sample at a starting temperature (e.g., 30°C). Then, heat the sample at a linear rate (e.g., 10°C/min) up to a final temperature of 700°C.

-

Data Analysis:

-

TGA Curve: Analyze the mass vs. temperature plot. A sharp drop in mass around 612°C should be observed, corresponding to the loss of BF₃. The percentage mass loss should be compared to the theoretical value (BF₃/RbBF₄ ≈ 39.4%).

-

DSC Curve: Analyze the heat flow vs. temperature plot. An endothermic peak should be observed corresponding to the melting and decomposition of the sample. The onset temperature of this peak confirms the decomposition point.

-

Applications & Relevance in Research

While this compound does not have direct, large-scale applications in drug development, its properties are highly relevant to professionals in this and related scientific fields.

-

Electrolyte Additive: In materials science, RbBF₄ is used as an additive in high-voltage electrolytes for lithium-ion batteries. [10]Its presence can enhance the performance and stability of the electrolyte.

-

Corrosion Inhibitor: It has been formulated as a component in engine coolants to provide good corrosion inhibition for various metals. [10]* Source of "Naked" Fluoride: In synthetic chemistry, the tetrafluoroborate anion can serve as a mild source of fluoride ions under specific conditions. [3]* Relevance to Drug Development:

-

Weakly Coordinating Anion: The BF₄⁻ anion is a classic example of a non-coordinating or weakly coordinating anion. Researchers in catalysis and organometallic chemistry (areas crucial for drug synthesis) often use tetrafluoroborate salts to isolate highly reactive cationic species that would otherwise be deactivated by more coordinating anions like chloride or nitrate. [3] * Rubidium Cation in Biological Context: The rubidium cation (Rb⁺) is biologically significant as it can mimic the potassium cation (K⁺) in physiological systems due to their similar ionic radii. This property is exploited in biomedical research. For instance, the radioactive isotope Rubidium-82 (as RbCl) is a widely used PET imaging agent for assessing myocardial perfusion (blood flow to the heart), a critical diagnostic in cardiology. [11]While RbBF₄ is not used for this purpose, understanding the behavior of the Rb⁺ ion is relevant for researchers exploring ion channel transport or developing novel imaging agents.

-

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents moderate hazards that must be managed with appropriate precautions.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate clothing should be worn to prevent skin contact.

-

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture absorption.

References

-

Tetrafluoroborate - Wikipedia . Wikipedia. [Link]

- Houben-Weyl, (1997). 16.3.

-

Potassium alkyltrifluoroborate synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

This compound | AMERICAN ELEMENTS ® . American Elements. [Link]

- Houben-Weyl, (1997). 16.2. Preparation and Reactions of Tetrafluoroboric Acid. Science of Synthesis.

-

Synthesis route for the different alkali metal complexes. ResearchGate. [Link]

-

application examples of rubidium tetrafluoroborate_industrial additives (2023-11-23) . [Link]

-

Thermal analysis . [Link]

-

Pilgaard, H. (2017). Rubidium: Chemical reactions. Pilgaard Elements. [Link]

-

Simultaneous Thermal Analyzer (STA/TGA-DSC) . NETZSCH-Gerätebau GmbH. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur . IIT Kanpur. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments . TA Instruments. [Link]

-

This compound . [Link]

-

(PDF) Rubidium tetrafluoridobromate(III): redetermination of the crystal structure from single-crystal X-ray diffraction data - ResearchGate . ResearchGate. [Link]

-

Bis(pyridine)iodonium(I) tetrafluoroborate - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Synthesis and Properties of Rubidium Salts of Phosphotungstic Acid - MDPI . MDPI. [Link]

-

Rubidium » reactions of elements - WebElements Periodic Table . WebElements. [Link]

-

Novel rubidium polyfluorides with F 3 , F 4 , and F 5 species | Request PDF - ResearchGate . ResearchGate. [Link]

-

Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation - ChemRxiv . ChemRxiv. [Link]

-

How does rubidium react with hydrochloric acid? - Quora . Quora. [Link]

-

Reaction of rubidium and water - Chemicum videos . Chemicum. [Link]

-

Story of Rubidium-82 and Advantages for Myocardial Perfusion PET Imaging - PMC - NIH . National Institutes of Health. [Link]

-

What is Rubidium Chloride Rb-82 used for? - Patsnap Synapse . PatSnap. [Link]

Sources

- 1. This compound [chemister.ru]

- 2. americanelements.com [americanelements.com]

- 3. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Rubidium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 6. WebElements Periodic Table » Rubidium » reactions of elements [webelements.com]

- 7. quora.com [quora.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. iitk.ac.in [iitk.ac.in]

- 10. application examples of rubidium tetrafluoroborate_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 11. researchgate.net [researchgate.net]

synthesis routes for Rubidium tetrafluoroborate

An In-depth Technical Guide to the Synthesis of Rubidium Tetrafluoroborate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthesis routes for this compound (RbBF₄), a compound of interest in various industrial and research applications. The document details the underlying chemical principles, provides step-by-step experimental protocols, and emphasizes the critical safety and handling procedures required. The primary focus is on aqueous acid-base neutralization reactions, which represent the most accessible and reliable methods for laboratory-scale synthesis. This guide is intended for researchers, chemists, and materials scientists engaged in the development and application of inorganic specialty chemicals.

Introduction and Applications

This compound (RbBF₄) is an inorganic salt with the chemical formula BF₄Rb and a molecular weight of approximately 172.27 g/mol .[1][2] It presents as white, orthorhombic crystals.[3] While its solubility in water is relatively low (0.55 g/100 g at 20°C), this property is crucial for its isolation and purification via crystallization.[3]

The applications of this compound are specialized, leveraging its properties as a stable source of both rubidium and tetrafluoroborate ions. It finds use as an additive in high-voltage electrolytes for lithium-ion batteries and in the formulation of engine coolants to improve corrosion inhibition.[4] Its utility in fine chemical synthesis and materials science continues to be an area of active research.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is essential for its synthesis, handling, and application.

| Property | Value | Source(s) |

| Molecular Formula | BF₄Rb | [2][3] |

| Molecular Weight | 172.27 g/mol | [1][2] |

| Appearance | White orthorhombic crystals | [3] |

| Melting Point | 612 °C | [3] |

| Decomposition Temp. | 612 °C | [3] |

| Density | 2.82 g/cm³ (at 20°C) | [3] |

| Solubility in Water | 0.55 g/100 g (at 20°C) | [3] |

| 1.0 g/100 g (at 100°C) | [3] |

Synthesis Routes: Acid-Base Neutralization

The most practical and widely employed methods for synthesizing this compound involve the neutralization of a rubidium base with fluoroboric acid (HBF₄). The choice of the rubidium precursor—typically rubidium carbonate or rubidium hydroxide—influences the reaction dynamics and workup procedure.

Route 1: Neutralization of Rubidium Carbonate

This method is often preferred due to the stability and lower cost of rubidium carbonate (Rb₂CO₃) compared to the highly hygroscopic and caustic rubidium hydroxide. The reaction is an acid-base neutralization that produces the desired salt, water, and carbon dioxide gas.

Chemical Principle: The reaction proceeds as follows: Rb₂CO₃(aq) + 2HBF₄(aq) → 2RbBF₄(s) + H₂O(l) + CO₂(g)[5][6]

The evolution of carbon dioxide gas serves as a visual indicator of the reaction's progress and helps drive it to completion. The relatively low solubility of RbBF₄ in cold water allows for its precipitation and isolation upon cooling.

Experimental Protocol: Rubidium Carbonate Route

Materials:

-

Rubidium Carbonate (Rb₂CO₃), 99%+ purity

-

Fluoroboric Acid (HBF₄), 48-50% aqueous solution

-

Deionized Water

-

Ethanol (for washing)

Equipment:

-

Fume hood

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Preparation: In a fume hood, dissolve a pre-weighed amount of rubidium carbonate in a minimal amount of deionized water in a beaker with a magnetic stir bar.

-

Reaction: While stirring, slowly and carefully add a stoichiometric amount of 48% fluoroboric acid to the rubidium carbonate solution. The addition should be dropwise to control the effervescence from the release of CO₂.[6]

-

Neutralization: Continue adding the acid until the effervescence ceases. Check the pH of the solution to ensure it is near neutral (pH 6-7). If the solution is still basic, add more acid dropwise. If it becomes too acidic, it indicates an excess of HBF₄.

-

Crystallization: Once the reaction is complete and the solution is clear, place the beaker in an ice bath to induce crystallization of the this compound, taking advantage of its lower solubility at reduced temperatures.[3]

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a vacuum desiccator or a low-temperature oven (e.g., 60-80°C) to a constant weight.

Route 2: Neutralization of Rubidium Hydroxide

This route involves the reaction of a strong base, rubidium hydroxide (RbOH), with fluoroboric acid.[7] The reaction is rapid and highly exothermic, producing only the salt and water.

Chemical Principle: The balanced molecular equation is: RbOH(aq) + HBF₄(aq) → RbBF₄(s) + H₂O(l)[8][9]

This method avoids the gas evolution seen with the carbonate route, which can be advantageous for preventing aerosol formation and losses due to splashing. However, it requires careful temperature control due to the reaction's exothermicity.

Experimental Protocol: Rubidium Hydroxide Route

Materials:

-

Rubidium Hydroxide (RbOH), aqueous solution or hydrated solid

-

Fluoroboric Acid (HBF₄), 48-50% aqueous solution

-

Deionized Water

-

Ethanol (for washing)

Equipment:

-

Same as for the carbonate route, with particular emphasis on an efficient cooling bath.

Procedure:

-

Preparation: In a fume hood, prepare a solution of rubidium hydroxide in a beaker placed within an ice bath to manage the heat of the reaction.

-

Reaction: Slowly add the stoichiometric amount of 48% fluoroboric acid to the chilled and stirring RbOH solution. Monitor the temperature to ensure it does not rise excessively.

-

Neutralization: Use a pH meter to monitor the reaction. Titrate with the fluoroboric acid until the solution reaches a neutral pH (6-7).

-

Crystallization: After neutralization, allow the solution to cool completely in the ice bath to maximize the precipitation of this compound.

-

Isolation & Purification: Follow steps 5-7 from the rubidium carbonate protocol (filtration, washing with cold ethanol, and drying) to obtain the final product.

Safety and Handling Precautions

The synthesis of this compound requires strict adherence to safety protocols, primarily due to the hazardous nature of fluoroboric acid.

-

Fluoroboric Acid (HBF₄): This is a highly corrosive and toxic acid.[10] It can cause severe skin and eye burns and respiratory irritation if inhaled.[11] Upon contact with water, it can produce hydrogen fluoride gas, which is also highly toxic.[10]

-

Personal Protective Equipment (PPE): Always handle HBF₄ in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13]

-

Handling: Add acid to water slowly, never the other way around.[10] Store in a cool, dry, well-ventilated area away from incompatible materials like strong bases.[12]

-

-

Rubidium Hydroxide (RbOH): This is a strong, caustic base, similar to potassium or sodium hydroxide.[7] It can cause severe skin and eye burns. Handle with appropriate PPE.

-

General Practices: Facilities should be equipped with readily accessible eyewash stations and safety showers.[12]

Process Visualization

The following diagrams illustrate the key reaction principle and a generalized workflow for the synthesis of this compound.

Caption: General Acid-Base Neutralization Reaction.

Caption: Experimental Workflow for RbBF₄ Synthesis.

Conclusion

The synthesis of this compound via the neutralization of either rubidium carbonate or rubidium hydroxide with fluoroboric acid provides a reliable and scalable method for producing this valuable inorganic salt. The choice between the two routes depends on the availability of reagents, equipment, and desired reaction characteristics. Success in synthesis is contingent upon careful stoichiometric control, appropriate temperature management, and unwavering adherence to safety protocols, particularly when handling the corrosive and toxic fluoroboric acid. The methodologies outlined in this guide provide a solid foundation for the laboratory preparation of high-purity this compound for scientific and industrial applications.

References

-

chemister.ru. Properties of substance: this compound. [Link]

-

LookChem. (2023-11-23). application examples of rubidium tetrafluoroborate_industrial additives. [Link]

-

Integra Chemical Company. Fluoboric acid, 48% - Safety Data Sheet. [Link]

-

Loba Chemie. (2016-06-17). FLUOROBORIC ACID For Synthesis MSDS. [Link]

-

NJ.gov. FLUOBORIC ACID HAZARD SUMMARY. [Link]

-

AMERICAN ELEMENTS. This compound. [Link]

-

PubChem. Borate(1-), tetrafluoro-, rubidium. [Link]

-

Wikipedia. Rubidium fluoride. [Link]

-

Brainly. (2020-11-11). Write the net ionic equation for the reaction: HF(aq) + RbOH(aq) → H2O(l) + RbF(aq). [Link]

-

ResearchGate. (2019-11-14). Rubidium tetrafluoridobromate(III): redetermination of the crystal structure from single-crystal X-ray diffraction data. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Pilgaard Elements. (2017-05-10). Rubidium: Chemical reactions. [Link]

-

Study.com. Write the balanced molecular equation and net ionic equation for the reaction between hydrofluoric acid and rubidium hydroxide. [Link]

-

Wikipedia. Rubidium hydroxide. [Link]

-

Chegg.com. (2025-02-22). Solved Rubidium carbonate, Rb2CO3(aq), reacts with. [Link]

-

YouTube. (2021-02-17). How to Write the Net Ionic Equation for HF + RbOH = RbF + H2O. [Link]

-

WebElements. Rubidium fluoride. [Link]

-

Quora. (2017-09-17). What is the reaction of rubidium carbonate and hydrochloric acid?. [Link]

Sources

- 1. Borate(1-), tetrafluoro-, rubidium | BF4Rb | CID 23696894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [chemister.ru]

- 4. application examples of rubidium tetrafluoroborate_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 5. chegg.com [chegg.com]

- 6. quora.com [quora.com]

- 7. Rubidium hydroxide - Wikipedia [en.wikipedia.org]

- 8. brainly.com [brainly.com]

- 9. youtube.com [youtube.com]

- 10. Fluoroboric acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. nj.gov [nj.gov]

- 12. integraclear.com [integraclear.com]

- 13. lobachemie.com [lobachemie.com]

molecular formula and weight of Rubidium tetrafluoroborate

An In-Depth Technical Guide to Rubidium Tetrafluoroborate (RbBF₄)

Introduction: Unveiling this compound

This compound (RbBF₄) is an inorganic salt composed of the rubidium cation (Rb⁺) and the tetrafluoroborate anion (BF₄⁻). It presents as a white to pale cream crystalline solid.[1] While seemingly a simple salt, its utility in advanced research and development stems from the unique properties of its constituent ions. The tetrafluoroborate anion is well-regarded in synthetic chemistry as a weakly coordinating anion, meaning it is less likely to interfere with catalytic processes or react with highly electrophilic cationic species.[2] This property makes its salts, including the rubidium variant, valuable in contexts requiring stable, non-interfering counter-ions. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, key applications, and essential safety information for professionals in research and development.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective and safe application in a laboratory setting. This compound is characterized by its stability under normal conditions and its defined physical constants.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | BF₄Rb | [1][4][5] |

| Molecular Weight | 172.27 g/mol | [4][5][6][7] |

| CAS Number | 18909-68-7 | [1][4][5] |

| Appearance | White to pale cream crystalline powder or solid | [1][8] |

| Melting Point | 612 °C | [9] |

| Decomposition Temp. | 612 °C | [9] |

| Density | 2.82 g/cm³ (at 20°C) | [9] |

| Solubility in Water | 0.55 g / 100 g at 20°C1.0 g / 100 g at 100°C | [9] |

| IUPAC Name | rubidium(1+) tetrafluoroboranuide | [1][4] |

Synthesis Protocol: An Acid-Base Approach

The synthesis of alkali metal tetrafluoroborates is typically achieved through the neutralization of tetrafluoroboric acid (HBF₄) with a corresponding alkali metal base, such as a hydroxide or carbonate. This method is reliable, high-yielding, and relies on fundamental acid-base chemistry, making it a self-validating and trustworthy protocol for producing high-purity this compound.

Causality in Experimental Design:

-

Choice of Reactants: Rubidium carbonate (Rb₂CO₃) or rubidium hydroxide (RbOH) are chosen as the rubidium source because they are readily available and their reaction with HBF₄ yields only the desired salt and benign byproducts (water and, in the case of the carbonate, carbon dioxide).

-

Solvent: Deionized water is the ideal solvent due to the high solubility of the reactants and the lower solubility of the product at reduced temperatures, which facilitates purification by recrystallization.

-

Purification: The principle of temperature-dependent solubility is exploited for purification. This compound is significantly less soluble in cold water than in hot water, allowing for its selective crystallization upon cooling, leaving more soluble impurities behind in the mother liquor.[9]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reactant Preparation: Accurately weigh a molar equivalent of Rubidium Carbonate (Rb₂CO₃) and dissolve it in a minimal amount of warm deionized water in a suitable reaction vessel equipped with a magnetic stirrer.

-

Neutralization: Slowly add a stoichiometric amount of tetrafluoroboric acid (HBF₄) solution to the stirred rubidium carbonate solution. Note: Effervescence (CO₂ release) will occur. Add the acid portion-wise to control the reaction rate.

-

Completion and Concentration: Once the addition is complete and effervescence has ceased, gently heat the solution to a near boil to drive off any remaining dissolved CO₂ and to concentrate the solution, thereby increasing the eventual yield.

-

Hot Filtration: While the solution is still hot, perform a gravity filtration using fluted filter paper to remove any insoluble impurities.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of this compound crystals.

-

Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved. Store the final product in a tightly sealed container in a desiccator.

Applications in Scientific Research

While specific applications in drug development are not widespread, the properties of this compound make it relevant in several areas of chemical and materials science research.

-

Weakly Coordinating Anion Source: In synthetic organic and organometallic chemistry, the tetrafluoroborate anion is used to isolate and stabilize highly reactive cationic species.[2] RbBF₄ can serve as a metathesis reagent to exchange more reactive anions (like halides) for the less reactive BF₄⁻ anion.

-

Electrolyte Additive: Due to its ionic nature and thermal stability, this compound has been investigated as an additive in high-voltage electrolytes, particularly for lithium-ion batteries.[10]

-

Precursor for Advanced Materials: Rubidium-containing oxides are being explored as high-performance oxide-ion conductors for applications in solid oxide fuel cells (SOFCs), gas sensors, and catalysts.[11] RbBF₄ can serve as a rubidium source in the solid-state synthesis of these advanced materials.

-

Medical Isotope Context: While not directly involving RbBF₄, the element rubidium has a critical role in nuclear medicine. The isotope Rubidium-82 is a PET imaging agent used for myocardial perfusion imaging to diagnose coronary artery disease.[12] This highlights the broader biomedical relevance of rubidium chemistry.

Safety, Handling, and Disposal

Adherence to strict safety protocols is paramount when working with any chemical reagent. This compound is classified as an irritant.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][7][13]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid dust formation and inhalation.[3][13] Avoid contact with skin, eyes, and clothing.[3]

-

Required PPE:

-

Eye Protection: Chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards) are mandatory.[3][13]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) inspected before use.[3][13]

-

Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin exposure.[14]

-

First Aid and Emergency Procedures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][13]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[3][13]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3]

Disposal Protocol

Waste from this product is classified as hazardous.[14] Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[3][13] Do not empty into drains.[3]

References

-

Title: this compound CAS #: 18909-68-7 Source: E FORU Materials Inc URL: [Link]

-

Title: this compound | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]

-

Title: Borate(1-), tetrafluoro-, rubidium | BF4Rb | CID 23696894 Source: PubChem URL: [Link]_

-

Title: Properties of substance: this compound Source: chemister.ru URL: [Link]

-

Title: SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL: [Link]

-

Title: application examples of rubidium tetrafluoroborate_industrial additives Source: dktin.com URL: [Link]

-

Title: Rubidium - ESPI Metals Source: espimetals.com URL: [Link]

-

Title: CAS NO. 18909-68-7 | this compound | BF4Rb Source: Local Pharma Guide URL: [Link]

-

Title: Tetrafluoroborate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Expanding Role of Rubidium Bromide in Modern Scientific Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis of 18F-Tetrafluoroborate via Radiofluorination of Boron Trifluoride and Evaluation in a Murine C6-Glioma Tumor Model Source: PubMed URL: [Link]

-

Title: Breakthrough in High-Performance Oxide-Ion Conductors Using Rubidium Source: KEK URL: [Link]

-

Title: Rubidium-82 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Crystal Structures of Rubidium and 4-Amino-1,2,4-Triazolium Tetrafluoroantimonates(III) | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Borate(1-), tetrafluoro-, rubidium | BF4Rb | CID 23696894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. This compound [chemister.ru]

- 10. application examples of rubidium tetrafluoroborate_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 11. Breakthrough in High-Performance Oxide-Ion Conductors Using Rubidium - KEK|高エネルギー加速器研究機構 [kek.jp]

- 12. Rubidium-82 - Wikipedia [en.wikipedia.org]

- 13. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 14. fishersci.ie [fishersci.ie]

CAS number 18909-68-7 properties and uses

An In-depth Technical Guide to CAS Number 18909-68-7: Rubidium Tetrafluoroborate

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 18909-68-7, identified as this compound (RbBF₄). The primary audience for this document includes researchers, chemists, and laboratory professionals. While the initial query suggested an interest in applications within drug development, extensive database searches indicate that the predominant use of this compound is as a laboratory chemical and in the manufacturing of other substances.[1][2][3] This guide synthesizes available data on its chemical and physical properties, safety and handling protocols, and known applications, while also clarifying its apparent lack of direct involvement in pharmaceutical or biological research based on current public information.

Chemical Identification and Core Properties

This compound is an inorganic salt.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 18909-68-7 | [1][2][3][5] |

| Molecular Formula | BF₄Rb | [1][3][4][5] |

| Molecular Weight | 172.27 g/mol | [1][3][4][5] |

| IUPAC Name | rubidium(1+) tetrafluoroborate | [5][6] |

| Appearance | White to pale cream crystalline powder or powder | [6] |

| EC Number | 242-660-4 | [4][5] |

| Melting Point | Decomposes at 612°C | [4] |

| Water Solubility | 0.6 g/100 mL at 17°C | [4] |

| Density | 2.820 g/cm³ | [4] |

Synthesis and Manufacturing

The identified uses for this compound are primarily in laboratory chemical applications and the manufacturing of other substances.[1][2][3]

Applications and Uses

The documented applications of this compound are centered in a laboratory and industrial context:

-

Laboratory Chemical: It is sold and used as a reagent in chemical research.[1][2][3]

-

Manufacturing of Substances: It serves as a component in the synthesis of other chemical compounds.[1][2][3]

-

Inorganic Chemistry: As a source of the tetrafluoroborate anion in inorganic synthesis.

It is important to note that a comprehensive search of scientific literature and chemical databases did not yield any evidence of this compound being used as an active pharmaceutical ingredient, a drug development candidate, or a tool compound in biological signaling pathway research.

Safety, Handling, and Toxicology

As a laboratory chemical, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified as hazardous.[1][2] The key hazard statements (H-Statements) associated with it are:

Recommended Handling and Personal Protective Equipment (PPE)

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.

First-Aid Measures

In case of exposure, the following first-aid measures are recommended:[1][2]

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2]

-

After skin contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[1][2]

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]

-

After ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[1][2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] There is currently no information available regarding its carcinogenicity, mutagenic effects, or reproductive effects.[2]

Regulatory and Environmental Information

This compound is subject to various chemical regulations. It is listed in chemical inventories such as the TSCA inventory in the United States.[2] Environmentally, precautions should be taken to prevent its release into drains or surface water.[1][3]

Conclusion

CAS number 18909-68-7 corresponds to this compound, an inorganic salt with primary applications as a laboratory chemical. While this guide provides a detailed overview of its chemical properties, handling procedures, and safety information, it is crucial for researchers and drug development professionals to recognize the current lack of data supporting its use in biological or pharmaceutical contexts. The information presented here is intended to ensure its safe and effective use in its designated chemical applications.

References

- SAFETY DATA SHEET. (2025). Shanghai Aladdin Biochemical Technology Co., Ltd. [URL not available]

-

Borates - Substance Information. ECHA - European Union. [Link]

- This compound - SAFETY D

-

N-(4-Fluorophenyl)-4-piperidinamine | C11H15FN2 | CID 4778193 - PubChem. [Link]

-

Borate(1-), tetrafluoro-, rubidium | BF4Rb | CID 23696894 - PubChem. [Link]

-

N-[1-(2-fluorophenyl)ethyl]piperidin-4-amine - PubChem. [Link]

-

cosmetics-prohibited-subs - ECHA - European Union. [Link]

-

Designation of Halides of 4-Anilinopiperidine as List I Chemicals - Federal Register. [Link]

-

Boron Compounds - Inorganic Reagents - MySkinRecipes. [Link]

-

This compound | AMERICAN ELEMENTS ®. [Link]

-

Designation of 4-Piperidone as a List I Chemical - Regulations.gov. [Link]

-

ANALYTICAL METHODS. [Link]

-

N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C22H27FN2O | CID 62300 - PubChem. [Link]

-

4-ANPP - Wikipedia. [Link]

-

N-(4-fluorophenyl)piperidin-4-amine dihydrochloride | C11H17Cl2FN2 | CID 45156253. [Link]

-

lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters - Organic Syntheses Procedure. [Link]

Sources

- 1. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.ie [fishersci.ie]

- 4. echemi.com [echemi.com]

- 5. Borate(1-), tetrafluoro-, rubidium | BF4Rb | CID 23696894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-Depth Technical Guide to the Thermal Decomposition of Rubidium Tetrafluoroborate

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of Rubidium Tetrafluoroborate (RbBF₄). Synthesizing foundational chemical principles with established analytical methodologies, this document serves as an essential resource for researchers, scientists, and professionals in drug development and materials science. The guide details the mechanistic pathways of decomposition, outlines robust experimental protocols for its characterization, and presents an analysis of the expected thermoanalytical data. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to provide a self-validating framework for the study of this important inorganic salt.

Introduction: The Significance of this compound

This compound (RbBF₄) is an inorganic salt that finds application in various scientific and industrial domains. As a member of the alkali metal tetrafluoroborate family, its thermal stability is a critical parameter influencing its utility.[1] Understanding the behavior of RbBF₄ at elevated temperatures is paramount for its safe handling and for the optimization of processes in which it is utilized, such as in the synthesis of specialty glasses and as a component in fluxes for metallurgy. This guide provides an in-depth exploration of its thermal decomposition, a process that dictates its operational limits and potential applications.

The Mechanistic Pathway of Thermal Decomposition

The thermal decomposition of this compound is a process governed by the breaking of the B-F bonds within the tetrafluoroborate anion (BF₄⁻). Based on the established behavior of analogous alkali metal tetrafluoroborates, the decomposition of RbBF₄ is predicted to proceed via a single-step pathway upon reaching its decomposition temperature.[2]

The primary reaction is the endothermic decomposition of solid this compound into solid Rubidium Fluoride (RbF) and gaseous Boron Trifluoride (BF₃).

The balanced chemical equation for this decomposition is:

RbBF₄(s) → RbF(s) + BF₃(g)

This reaction is initiated at the melting point of the salt, indicating that the decomposition occurs from the liquid phase. A handbook of chemistry and physics indicates that the melting and decomposition temperature of this compound is 612 °C.

The following diagram illustrates the logical flow of this decomposition pathway.

Caption: The thermal decomposition pathway of this compound.

Analytical Techniques for Characterizing Thermal Decomposition

A suite of thermoanalytical techniques is indispensable for the comprehensive characterization of the thermal decomposition of RbBF₄. Each technique provides unique and complementary data, allowing for a thorough understanding of the material's behavior under thermal stress.

-

Thermogravimetric Analysis (TGA): TGA is a cornerstone technique for this investigation, as it measures the change in mass of a sample as a function of temperature.[3] This allows for the precise determination of the decomposition temperature and the quantification of mass loss, which can be directly correlated to the stoichiometry of the decomposition reaction.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] This technique is crucial for identifying endothermic and exothermic events such as phase transitions and decomposition, and for quantifying the enthalpy changes associated with these processes.

-

Evolved Gas Analysis-Mass Spectrometry (EGA-MS): This powerful hyphenated technique directly identifies the gaseous products evolved during thermal decomposition.[3][4] By coupling the outlet of a thermogravimetric analyzer to a mass spectrometer, the composition of the evolved gas can be analyzed in real-time as the sample is heated, providing definitive evidence for the proposed decomposition mechanism.

Experimental Protocols: A Self-Validating Approach

The following experimental protocols are designed to provide a comprehensive and self-validating characterization of the thermal decomposition of this compound.

Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)

This combined technique allows for the simultaneous measurement of mass change and heat flow, providing a powerful correlation between thermal events and decomposition steps.

Experimental Workflow:

Caption: Experimental workflow for TGA-DSC analysis of RbBF₄.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

This protocol is essential for the definitive identification of the gaseous decomposition products.

Step-by-Step Methodology:

-

Instrument Interfacing: The TGA instrument is connected to the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Sample Analysis: A sample of RbBF₄ is subjected to the same TGA heating program as described in the TGA-DSC protocol.

-

Mass Spectrometry: As the sample decomposes, the evolved gases are introduced into the mass spectrometer's ion source. The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range to detect the expected Boron Trifluoride (BF₃) and any potential fragments.

-

Data Correlation: The ion intensity for specific m/z values corresponding to BF₃ (and its isotopic pattern) is plotted against temperature and correlated with the mass loss events observed in the TGA data.

Interpretation of Thermoanalytical Data

While specific experimental data for the thermal decomposition of pure this compound is not extensively detailed in publicly available literature, the expected results can be inferred from the behavior of its lighter alkali metal counterparts, such as Potassium Tetrafluoroborate (KBF₄).[5] The following table provides an illustrative representation of the expected quantitative data.

| Parameter | Expected Value/Observation for RbBF₄ | Justification and Supporting Evidence |

| Decomposition Onset Temperature (TGA) | ~612 °C | Corresponds to the reported melting and decomposition point. The thermal stability of alkali metal compounds generally increases down the group.[6] |

| Mass Loss (TGA) | ~37.8% | Calculated based on the stoichiometry of the reaction: RbBF₄ → RbF + BF₃. The molar mass of RbBF₄ is ~172.27 g/mol , and the molar mass of BF₃ is ~67.81 g/mol . |

| Thermal Events (DSC) | Single sharp endothermic peak at ~612 °C | This peak would represent the combined enthalpy of fusion and decomposition. |

| Enthalpy of Decomposition (DSC) | To be determined experimentally | This would be an endothermic value, reflecting the energy required to break the B-F bonds. |

| Evolved Gas (EGA-MS) | Boron Trifluoride (BF₃) | The primary gaseous product expected from the decomposition of the tetrafluoroborate anion. |

Conclusion: A Framework for Understanding Thermal Stability

This technical guide has provided a comprehensive overview of the thermal decomposition of this compound. By detailing the underlying decomposition mechanism, outlining rigorous experimental protocols, and presenting an analysis of the expected thermoanalytical data, this document serves as a foundational resource for researchers. The principles and methodologies described herein are not only applicable to RbBF₄ but can also be adapted for the study of other inorganic salts where thermal stability is a critical performance parameter. The self-validating nature of the combined analytical approach ensures a high degree of confidence in the characterization of the thermal properties of these materials, paving the way for their informed application in science and industry.

References

-

Revisiting Solid–Solid Phase Transitions in Sodium and Potassium Tetrafluoroborate for Thermal Energy Storage. Chemistry of Materials - ACS Publications. (2024-01-31). [Link]

-

Calorimetric study of thermal decomposition of lithium hexafluorophosphate. ResearchGate. (2025-08-05). [Link]

-

Thermal studies of potassium tetrahydroborate−sodium tetrafluoroborate mixtures. ResearchGate. (2025-08-10). [Link]

-

Thermal Analysis (TGA/DTA/DSC). ASU Core Research Facilities - Arizona State University. [Link]

-

Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). C-Therm Technologies Ltd. (2019-07-22). [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

-

Caesium tetrafluoroborate. PubChem - NIH. [Link]

-

Tetrafluoroborate. Wikipedia. [Link]

-

Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. NIH. [Link]

-

Crystallographic Studies of Cesium Tetrafluorobromates(III). ResearchGate. (2025-08-10). [Link]

-

Phase Transition and Thermal Decomposition of 2. ResearchGate. (2025-08-05). [Link]

-

Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. [Link]

-

Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. White Rose Research Online. [Link]

-

Thermal Decomposition Characteristics of PEO/LiBF 4 /LAGP Composite Electrolytes. MDPI. (2022-04-14). [Link]

-

Thermal Decomposition. Fiveable. [Link]

-

Lithium-ion battery. Wikipedia. [Link]

-

The Thermal Stability of the Nitrates and Carbonates. Chemistry LibreTexts. (2023-06-30). [Link]

-

A Level 7. s-block alkali metals alkaline earth metals, thermal stability of compounds, thermal decomposition carbonates, hydrgencarbonates, hydroxides, nitrates, sulfates/sulphates solubilty trends, uses of alkali metals GCE AS A2 KS5 chemistry revision notes. docbrown.info. [Link]

Sources

- 1. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiveable.me [fiveable.me]

Rubidium tetrafluoroborate safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of Rubidium Tetrafluoroborate

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and material properties of this compound (RbBF₄), designed for researchers, scientists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to ensure safe and effective handling in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is an inorganic salt with the chemical formula BF₄Rb.[1][2][3] It is a white crystalline solid.[2] Understanding its physical and chemical properties is the foundation for its safe handling and use in experimental workflows. Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | BF₄Rb | [1][2][3] |

| Molecular Weight | 172.27 g/mol | [1][4][5] |

| CAS Number | 18909-68-7 | [1][4][6] |

| EC Number | 242-660-4 | [6][7][8] |

| Appearance | Orthorhombic crystals / White solid | [2][9] |

| Melting Point | 612 °C | [9] |

| Density | 2.82 g/cm³ (at 20°C) | [9] |

| Solubility in Water | 0.55 g/100 g at 20°C1 g/100 g at 100°C | [9] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][7][10] Adherence to GHS classifications is crucial for communicating these risks effectively through labeling and training.

| GHS Classification | Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

The causality behind these classifications lies in the compound's ability to cause localized inflammatory responses upon contact. While acute toxicity data for oral, dermal, and inhalation routes is largely unavailable, the irritant properties are well-documented and form the basis of the required safety protocols.[7]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risk. The protocols described below are designed as a self-validating system to ensure user safety and material integrity.

Handling Procedures

The primary goal during handling is to prevent the generation and inhalation of dust and to avoid direct contact with the skin and eyes.[10]

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure that an appropriate engineering control (e.g., a chemical fume hood or a well-ventilated area) is operational.[10][11] Verify that a safety shower and eyewash station are accessible and unobstructed.

-

Personal Protective Equipment (PPE): Don the required PPE as detailed in Section 4. This includes, at a minimum, safety goggles with side shields (or a face shield), chemical-resistant gloves, and a lab coat.[7][10]

-

Dispensing: When weighing or transferring the solid, use techniques that minimize dust formation. Use a spatula to gently scoop the material. Avoid pouring the powder from a height, which can create airborne dust.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[10] Decontaminate all work surfaces. Remove and properly store or dispose of PPE. Contaminated clothing should be taken off and washed before reuse.[10]

Storage Requirements

The stability of this compound is maintained under proper storage conditions.

Causality: Improper storage can lead to degradation of the material or accidental exposure. The requirement for a dry, cool environment is based on general principles for maintaining the stability of inorganic salts.

-

Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[10][11]

-

Environment: Store in a dry, cool, and well-ventilated place.[10][11]

-

Incompatibilities: Keep the product away from heat and sources of ignition.[10] While specific reactive incompatibilities are not prominently listed, it is good practice to store it away from strong oxidizing agents.

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and PPE work in tandem to provide a robust barrier against exposure.

-

Engineering Controls: Always use this material in a well-ventilated area. For procedures that may generate significant dust, a chemical fume hood is required.[10][11]

-

Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles that comply with European Standard EN166 or equivalent regulations.[7][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10] Long-sleeved clothing is recommended.[7]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[7] If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

In the event of an accidental release or exposure, the following protocols must be initiated immediately.

First-Aid Measures

The goal of first aid is to mitigate the irritant effects of the compound and seek prompt medical evaluation.

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[10] If the person feels unwell or is not breathing, call a poison center or physician and provide artificial respiration if necessary.[7][10]

-

Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs or persists, seek medical advice.[10] Remove contaminated clothing.[10]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[10] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[10]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward.[10] Get medical attention if symptoms occur.[10]

Accidental Release Measures

For spills, the priorities are containment, cleanup, and preventing environmental release.

Step-by-Step Spill Cleanup Protocol:

-

Ensure Safety: Use personal protective equipment as required, including respiratory protection if dust is present. Ensure adequate ventilation.[7]

-

Containment: Prevent the material from entering drains or waterways.[11]

-